Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate
Description
Ethyl (2Z)-3-(thiophen-2-yl)but-2-enoate is an α,β-unsaturated ester characterized by a thiophene substituent at the β-position and a Z-configuration at the double bond. Thiophene, a sulfur-containing aromatic heterocycle, enhances π-conjugation and may contribute to unique intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl (Z)-3-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)7-8(2)9-5-4-6-13-9/h4-7H,3H2,1-2H3/b8-7- |
InChI Key |
KIVVRIRTPXUNIQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=CC=CS1 |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Spectroscopic Properties
| Compound | Molecular Weight (g/mol) | Melting Point/State | $^1$H-NMR Key Peaks (δ) | HPLC RT (min) |
|---|---|---|---|---|
| Ethyl (2Z)-3-(thiophen-2-yl)but-2-enoate* | 222.25 | Not reported | Similar to Z-1g (thiophene H: ~7.4–7.5) | ~2.0 (est.) |
| (Z)-Methyl 3-(thiophen-2-yl)but-2-enoate | 208.25 | 88.7–90.0°C | 2.32 (d), 5.88 (q) | 1.9 |
| Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate | 227.29 | Liquid | Not reported | Not reported |
*Estimated based on analogs.
Table 2: Crystallographic Parameters
| Compound | Space Group | Hydrogen Bonding Motif | Puckering Parameters (Q, θ, φ) |
|---|---|---|---|
| rac-Ethyl (2Z)-3-{2-[(Z)-4-ethoxy...} | P1 | S(6) graph set | Q = 0.569 Å, θ = 179.2° |
| trans-N,N′-Bis(4-oxopent-2-en-2-yl)... | Not reported | Similar S(6) motif | Q = 0.572 Å, θ = 178.9° |
Biological Activity
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHOS
- Molecular Weight : 220.28 g/mol
- IUPAC Name : Ethyl (2Z)-3-(thiophen-2-yl)but-2-enoate
The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
Numerous studies have reported the antioxidant properties of this compound. The compound exhibits a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis of its antioxidant activity against standard antioxidants (e.g., ascorbic acid) showed promising results:
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.4 |
| Ascorbic Acid | 30.1 |
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a dose-dependent reduction in cytokine production:
| Concentration (µM) | IL-6 Production (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 100 |
| 50 | 40 |
Antimicrobial Activity
The compound has also shown antimicrobial effects against various bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The thiophene moiety contributes to the electron-donating ability, enhancing the compound's capacity to neutralize free radicals.
- Inhibition of Inflammatory Pathways : The compound modulates the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Disruption of Bacterial Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Case Studies
- Case Study on Antioxidant Efficacy : A clinical trial assessed the effects of this compound on oxidative stress markers in patients with chronic inflammatory diseases. Results indicated a significant reduction in malondialdehyde levels after treatment.
- Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
